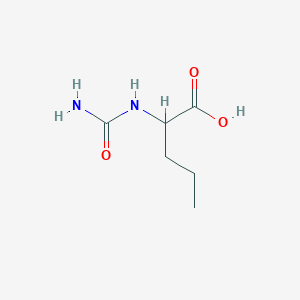

2-(Carbamoylamino)pentanoic acid

Beschreibung

The exact mass of the compound 2-(Carbamoylamino)pentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Carbamoylamino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Carbamoylamino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(carbamoylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSQPJHLLWRMCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301556 |

Source

|

| Record name | ureidovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55512-99-7 |

Source

|

| Record name | NSC144202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ureidovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Carbamoylamino)pentanoic acid synthesis pathway

Technical Guide: Synthesis of 2-(Carbamoylamino)pentanoic Acid

Disambiguation & Chemical Identity

Target Molecule: 2-(Carbamoylamino)pentanoic acid

Synonyms:

Part 1: Strategic Overview & Applications

In the context of drug development, 2-(carbamoylamino)pentanoic acid serves two critical roles:

-

Chiral Intermediate: It is the stable intermediate in the "Hydantoinase Process," the gold-standard industrial route for manufacturing optically pure L-Norvaline (a precursor for ACE inhibitors like Perindopril and various peptidomimetics).[2][1]

-

Enzyme Inhibitor Scaffold: The

-carbamoyl moiety mimics the transition state of peptide bond hydrolysis, making these derivatives valuable as fragments in the design of proteasome or metalloprotease inhibitors.[1]

This guide details two synthesis pathways: the Chemo-Enzymatic Route (preferred for high enantiomeric excess) and the Chemical Carbamoylation Route (preferred for rapid combinatorial library generation).[2][1]

Part 2: Chemo-Enzymatic Synthesis (The Hydantoinase Process)

This pathway utilizes a Dynamic Kinetic Resolution (DKR) system.[2][1] It is the method of choice for generating the enantiopure (L)-isomer of 2-(carbamoylamino)pentanoic acid from a racemic precursor.[2][1]

Mechanism of Action

The process begins with 5-propylhydantoin.[2][1] Under alkaline conditions (pH > 8), the hydantoin ring racemizes spontaneously.[2][1] An stereoselective enzyme, L-Hydantoinase (or D-, depending on the target), selectively hydrolyzes one enantiomer of the hydantoin ring to yield the corresponding

Experimental Protocol: Enzymatic Ring Opening

Reagents:

-

Substrate: DL-5-Propylhydantoin (synthesized via Bucherer-Bergs reaction from valeraldehyde).[2][1]

-

Biocatalyst: Recombinant E. coli whole cells expressing L-Hydantoinase (e.g., from Arthrobacter aurescens or Bacillus sp.).[2][1]

-

Buffer: 0.1 M Tris-HCl or Potassium Phosphate (pH 8.5).

-

Cofactor:

orngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Workflow:

-

Biomass Preparation: Cultivate recombinant E. coli cells at 37°C. Induce expression with IPTG (0.5 mM) at

.[1] Harvest cells by centrifugation (6,000 x g, 20 min) and wash with buffer.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Reaction Setup: Suspend wet cell paste (20 g/L) in 0.1 M Tris-HCl buffer (pH 8.5) containing 1 mM

.[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Substrate Addition: Add DL-5-propylhydantoin to a final concentration of 50–100 mM. Note: The substrate has low solubility; it will dissolve gradually as the reaction proceeds (shifting equilibrium).[2][1]

-

Incubation: Incubate at 40°C with gentle agitation (150 rpm) under a nitrogen atmosphere (to prevent oxidation if using sensitive metalloenzymes).

-

Monitoring: Monitor the decrease of hydantoin and appearance of

-carbamoylnorvaline via HPLC (C18 column, UV 210 nm). -

Termination: Once conversion >95%, remove cells via centrifugation or ultrafiltration.[2][1]

-

Isolation: Acidify the supernatant to pH 2.0 using 6M HCl. The 2-(carbamoylamino)pentanoic acid will precipitate (due to the loss of charge on the carboxyl group).[2][1] Filter, wash with ice-cold water, and dry.[2][1]

Key Parameter Control:

| Parameter | Optimal Range | Impact of Deviation |

|---|---|---|

| pH | 8.0 – 9.0 | <8.0: Slows spontaneous racemization of substrate.[2][1] >9.5: Denatures enzyme.[2][1] |

| Temperature | 30°C – 45°C | Higher temps favor racemization but risk enzyme deactivation.[2][1] |

| Metal Ions | 0.5 – 1.0 mM (

Part 3: Chemical Synthesis (Direct Carbamoylation)

For research requiring the racemic compound or when starting from pure Norvaline, direct carbamoylation using potassium cyanate (KCNO) is the most efficient bench-scale method.[2][1]

Mechanism

The reaction involves the nucleophilic attack of the

Experimental Protocol: Chemical Carbamoylation

Reagents:

-

Solvent: Distilled Water.

-

Catalyst: Dilute HCl (to adjust pH).

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of Norvaline in 20 mL of water.

-

Heating: Warm the solution to 60–70°C.

-

Addition: Add 15 mmol (1.5 eq) of Potassium Cyanate (KCNO) in small portions over 20 minutes.

-

pH Control (Critical): The reaction generates hydroxide, raising pH.[2][1] Maintain pH between 6.5 and 7.5 by dropwise addition of 1M HCl.[2][1]

-

Completion: Stir at 70°C for 3 hours. A white precipitate may begin to form.[2][1]

-

Work-up: Cool the mixture to 4°C. Acidify to pH 1-2 with concentrated HCl to protonate the carboxylate.

-

Crystallization: The product, 2-(carbamoylamino)pentanoic acid, will precipitate as a white solid.[2][1]

-

Purification: Recrystallize from hot water/ethanol (90:10).

Part 4: Pathway Visualization

The following diagram illustrates both the Biological (Hydantoinase) and Chemical pathways, highlighting the convergence on the target molecule.

Caption: Convergence of Chemo-Enzymatic (Left) and Chemical (Right) pathways for N-Carbamoylnorvaline synthesis.

Part 5: Analytical Characterization

To ensure the integrity of the synthesized compound, the following specifications must be met:

| Technique | Expected Signal/Characteristic |

| 1H-NMR (DMSO-d6) | |

| HPLC | Column: C18 Reverse Phase.[2][1] Mobile Phase: 10 mM Phosphate (pH 3.[2][1]0) / Acetonitrile (95:5).[2][1] Detection: UV 210 nm (Amide bond).[2][1] |

| Melting Point | 170–172°C (Decomposition).[2][1] |

References

-

Syldatk, C., et al. "Biocatalytic Potential of Hydantoinases."[2][1] Advances in Biochemical Engineering/Biotechnology, vol. 41, 1990, pp. 29-75.[2][1] Link

-

Altenbuchner, J., et al. "Hydantoinases and Related Enzymes."[2][1] Enzyme Catalysis in Organic Synthesis, Wiley-VCH, 2012.[2][1] Link[2][1]

-

Stark, G. R. "Reactions of Cyanate with Functional Groups of Proteins."[2][1] Biochemistry, vol. 4, no.[2][1] 6, 1965, pp. 1030–1036.[2][1] Link[2][1]

-

Ware, E. "The Chemistry of the Hydantoins."[2][1] Chemical Reviews, vol. 46, no.[2][1] 3, 1950, pp. 403–470.[2][1] Link[2][1]

Sources

Biological activity of L-citrulline

Topic: Biological Activity of L-Citrulline: Pharmacodynamics, Metabolic Flux, and Bioanalytical Protocols Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

L-citrulline (Cit) is a non-essential alpha-amino acid that functions as a critical metabolic intermediate in the urea cycle and a potent endogenous precursor to L-arginine.[1][2][[“]] Unlike L-arginine, which suffers from extensive first-pass hepatic extraction (approx. 40%) by arginases, L-citrulline exhibits unique pharmacokinetic properties: it bypasses hepatic metabolism, is transported to the kidneys, and is converted into L-arginine, thereby elevating systemic arginine bioavailability more effectively than arginine supplementation itself. This phenomenon, often termed the "Arginine Paradox," positions L-citrulline as a superior therapeutic agent for modulating nitric oxide (NO) biosynthesis, enhancing endothelial function, and restoring muscle protein synthesis (MPS) in catabolic states.

This guide details the molecular mechanisms of L-citrulline, its distinct signaling pathways involving mTORC1 and ATP reallocation, and provides rigorous, self-validating protocols for its quantification and bioactivity assessment.

Section 1: Molecular Pharmacodynamics & Metabolic Flux

The biological superiority of L-citrulline over L-arginine lies in its inter-organ metabolic trafficking. While L-arginine is catabolized by intestinal and hepatic arginases into ornithine and urea, L-citrulline is not a substrate for these enzymes.[1][2]

The Renal-Arginine Axis

Upon oral ingestion, L-citrulline is absorbed by enterocytes and released into the portal circulation. It passes through the liver largely unmetabolized and is taken up by the proximal convoluted tubules of the kidney. Here, the enzymes argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL) convert L-citrulline back into L-arginine, which is released into the systemic circulation.

This "masked" delivery system ensures sustained plasma arginine levels, driving endothelial Nitric Oxide Synthase (eNOS) activity.

Visualization: The Citrulline-NO Cycle

The following diagram illustrates the metabolic bypass of the liver and the renal conversion pathway that fuels NO synthesis.

Figure 1: Metabolic trafficking of L-citrulline bypassing hepatic extraction to fuel renal arginine synthesis.[1][4][5]

Section 2: Anabolic Signaling & Ammonia Detoxification

Recent evidence suggests L-citrulline modulates muscle protein synthesis (MPS) not through direct ligand activation of mTOR (unlike Leucine), but through a restorative mechanism linked to cellular energy status and nitrogen handling.

mTORC1 Restoration and ATP Reallocation

In catabolic or malnourished states, MPS is suppressed. L-citrulline has been shown to restore MPS rates by reallocating mitochondrial ATP consumption toward the protein synthetic machinery. It normalizes the phosphorylation of S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1) , key downstream effectors of mTORC1.

Ammonia Buffering

L-citrulline accelerates the urea cycle, facilitating the clearance of ammonia (NH3) generated during intense metabolic stress. Reduced ammonia accumulation prevents the inhibition of the tricarboxylic acid (TCA) cycle, thereby preserving aerobic ATP production.

Figure 2: L-citrulline mechanism for restoring MPS via ammonia clearance and ATP reallocation.

Section 3: Quantitative Bioanalysis (LC-MS/MS Protocol)

To accurately assess L-citrulline pharmacokinetics, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.[5] This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar amino acids without derivatization.

Experimental Design & Causality

-

Why HILIC? L-citrulline is highly polar; reverse-phase columns (C18) fail to retain it without ion-pairing reagents. HILIC provides superior retention and sensitivity.

-

Why Protein Precipitation? Simple, fast, and compatible with high-throughput screening.

-

Internal Standard: Use of stable isotopes (e.g., L-Citrulline-d7) is mandatory to correct for matrix effects and ionization suppression.

Step-by-Step Protocol

| Step | Action | Technical Note / Causality |

| 1. Prep | Aliquot 10 µL of plasma into a 1.5 mL Eppendorf tube. | Small volume minimizes matrix load on the MS. |

| 2. Spike | Add 10 µL of Internal Standard (IS) solution (L-Citrulline-d7, 50 µM in water). | Corrects for extraction efficiency and MS response variability. |

| 3. Precipitate | Add 500 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 30s. | ACN precipitates plasma proteins; Formic acid aids ionization (positive mode). |

| 4. Separation | Centrifuge at 10,000 x g for 10 min at 4°C. | Removes protein pellets to prevent column clogging. |

| 5. Transfer | Transfer 100 µL of supernatant to an autosampler vial. Dilute 1:1 with ACN if sensitivity is too high. | Ensures concentration falls within the linear dynamic range. |

| 6. LC-MS | Inject 2 µL onto a HILIC column (e.g., Kinetex HILIC, 2.6 µm, 100 x 2.1 mm). | Mobile Phase A: 10mM NH4Formate/0.1% FA in H2O.Mobile Phase B: ACN/0.1% FA. |

| 7.[4] Detection | Monitor transitions: 176.1 → 159.1 (Quant) and 176.1 → 70.1 (Qual). | Specific MRM transitions ensure selectivity against isobaric interferences. |

Section 4: Functional Assay – Measuring NO Synthesis

Direct measurement of NO is difficult due to its short half-life. The "Gold Standard" method involves stable isotope tracers to measure the flux of Arginine to Citrulline (the byproduct of NO synthesis).[6]

Protocol: Stable Isotope Tracer Infusion

This method quantifies the rate of appearance (Ra) of NO-derived citrulline.

-

Tracer Selection:

-

L-[guanidino-15N2]-Arginine: Precursor tracer.

-

L-[5-13C; 4,4,5,5-2H4]-Citrulline: Tracer for citrulline pool kinetics.

-

-

Infusion: Administer a primed-continuous infusion of tracers into the subject/animal model.

-

Sampling: Collect arterial plasma at steady state (e.g., t=120, 135, 150 min).

-

Analysis: Measure the enrichment (Tracer/Tracee ratio) of L-citrulline containing the 15N label (derived from the arginine guanidino group).

-

Calculation:

Where

References

-

Schwedhelm, E., et al. (2008).[7] "Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism."[8][9][10] British Journal of Clinical Pharmacology.

-

Goron, A., et al. (2019).[11] "Citrulline stimulates muscle protein synthesis, by reallocating ATP consumption to muscle protein synthesis."[11] Journal of Cachexia, Sarcopenia and Muscle.

-

Le Plénier, S., et al. (2017).[12] "Citrulline directly modulates muscle protein synthesis via the PI3K/MAPK/4E-BP1 pathway in a malnourished state."[13] American Journal of Physiology-Endocrinology and Metabolism.

-

Marini, J. C. (2020).[14] "Determination of Nitric Oxide Production and de novo Arginine Production with Stable Isotopes." Cambridge Isotope Laboratories Application Note.

-

Allerton, T. D., et al. (2018). "l-Citrulline Supplementation: Impact on Cardiometabolic Health." Nutrients.[6][7][8][11][13][14][15][16][17][18]

Sources

- 1. l-Citrulline Supplementation: Impact on Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dietary Nitric Oxide Precursors and Exercise Performance - Gatorade Sports Science Institute [gssiweb.org]

- 3. consensus.app [consensus.app]

- 4. bevital.no [bevital.no]

- 5. nvkc.nl [nvkc.nl]

- 6. ckisotopes.com [ckisotopes.com]

- 7. A critical review of citrulline malate supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Citrulline stimulates muscle protein synthesis, by reallocating ATP consumption to muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Citrulline directly modulates muscle protein synthesis via the PI3K/MAPK/4E-BP1 pathway in a malnourished state: evidence from in vivo, ex vivo, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. supplementplace.co.uk [supplementplace.co.uk]

- 17. journals.physiology.org [journals.physiology.org]

- 18. files.core.ac.uk [files.core.ac.uk]

Technical Guide: In Vivo Mechanism of Action of 2-(Carbamoylamino)pentanoic Acid (L-Citrulline)

[1]

Executive Summary

2-(Carbamoylamino)pentanoic acid, widely known as L-Citrulline , is a non-proteinogenic amino acid that serves as a critical node in mammalian nitrogen homeostasis and vascular signaling.[1] Unlike its metabolic counterpart L-Arginine, L-Citrulline possesses a unique pharmacokinetic profile characterized by the evasion of hepatic first-pass metabolism.[1] This guide dissects the in vivo mechanisms of L-Citrulline, detailing its transport via SLC systems, its pivotal role in the renal-driven biosynthesis of nitric oxide (NO), and its post-translational incorporation into proteins via deimination.[1]

Molecular Identity & Pharmacokinetic Advantage

Chemical Structure and Stability

L-Citrulline (

The "Polar Paradox" and Hepatic Bypass

The central dogma of L-Citrulline pharmacology is its superior bioavailability compared to L-Arginine.[1]

-

L-Arginine: Upon ingestion, L-Arginine is subject to extensive catabolism by hepatic arginases (Arginase I) and intestinal bacteria, resulting in a systemic bioavailability of <60%.[1]

-

L-Citrulline: It is not a substrate for hepatic arginases.[1] It bypasses the liver and enters the systemic circulation intact, effectively acting as a "masked" arginine precursor that is unlocked primarily in the kidneys.[1]

Transporter Logic

Understanding the flux requires mapping the Solute Carrier (SLC) systems:

-

Apical Entry (Enterocytes): Mediated primarily by SLC38A1 (SNAT1) and SLC7A9 (

) .[1] -

Basolateral Exit: Citrulline exits the enterocyte into the portal vein via SLC7A7 (

amino acid transporter 1) .[1] -

Renal Uptake: The proximal convoluted tubules extract citrulline from the blood via SLC22A12 (URAT1) and SLC7A9 for conversion to arginine.[1]

Core Mechanism: The Intestinal-Renal Axis[1]

The primary in vivo mechanism of action for exogenously administered L-Citrulline is the Intestinal-Renal Axis .[1] This pathway decouples NO production from hepatic control.[1]

Metabolic Flux Diagram

The following diagram illustrates the flow of L-Citrulline from ingestion to systemic NO generation, highlighting the critical enzymes and bypass mechanisms.

Figure 1: The Intestinal-Renal Axis demonstrating the hepatic bypass of L-Citrulline and its renal conversion to L-Arginine.[1]

Stoichiometry of Conversion

The renal conversion involves two cytosolic enzymes:

-

Condensation: L-Citrulline + L-Aspartate + ATP

L-Argininosuccinate + AMP + PPi[1] -

Cleavage: L-Argininosuccinate

L-Arginine + Fumarate[1]

This process is energetically expensive (consuming ATP) but thermodynamically driven by the rapid hydrolysis of pyrophosphate.[1]

Comparative Pharmacokinetics: Citrulline vs. Arginine[1]

For researchers designing clinical trials or formulation studies, distinguishing the kinetic profiles is essential.[1]

| Parameter | L-Arginine Supplementation | L-Citrulline Supplementation | Mechanistic Implication |

| First-Pass Effect | High (~40-50% extracted) | Negligible | Citrulline allows for lower effective dosing.[1] |

| Plasma | ~1.0 hour | ~1.5 - 2.0 hours | Citrulline provides sustained Arginine release.[1] |

| Arginine | Sharp peak, rapid decline | Moderate peak, broad plateau | Citrulline prevents "arginine spikes" that trigger arginase induction.[1] |

| GI Tolerance | Poor (Osmotic diarrhea >9g) | Excellent | Citrulline saturation of transporters is slower/less competitive.[1] |

| NO Biomarker | Inconsistent rise in cGMP | Consistent rise in cGMP | Citrulline is a more reliable NO donor in vivo. |

Secondary Mechanism: Protein Citrullination

Distinct from its role as a metabolite, L-Citrulline residues appear in proteins via Post-Translational Modification (PTM) .[1] This is not achieved by direct incorporation during translation (there is no tRNA for citrulline).[1]

The PAD Enzymes

Peptidylarginine deiminases (PADs) catalyze the conversion of Arginine residues within a polypeptide chain into Citrulline residues.[1]

-

Reaction: Protein-Arginine +

-

Consequence: Loss of positive charge.[1] The guanidinium group (+ charge) is converted to a ureido group (neutral).[1] This alters protein folding and protein-protein interactions.[1]

Pathological Significance

Experimental Protocol: LC-MS/MS Quantification

To validate in vivo mechanisms, accurate quantification of L-Citrulline in plasma or tissue is required.[1] Standard reverse-phase chromatography retains Citrulline poorly due to its polarity.[1]

Methodological Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for separating polar metabolites like Citrulline and Arginine without derivatization.[1]

Validated Workflow (Self-Validating System)

Step 1: Sample Preparation (Protein Precipitation) [1]

-

Aliquot

of plasma/tissue homogenate.[1] -

Add

of Internal Standard (IS) Mix ( -

Add

cold Acetonitrile (ACN) with 0.1% Formic Acid.[1] Vortex 30s. -

Centrifuge at 14,000 x g for 10 min at

. -

Transfer supernatant to glass vial.

Step 2: Chromatographic Separation

-

Column: Amide-HILIC (e.g., Waters BEH Amide, 2.1 x 100mm, 1.7

).[1] -

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

-

Gradient: 90% B to 60% B over 5 minutes.

Step 3: Mass Spectrometry (MRM Mode) Operate in Positive Electrospray Ionization (ESI+) mode.[1] Monitor the following transitions:

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |

| L-Citrulline | 176.1 | 159.1 | 25 | 12 |

| L-Citrulline ( | 183.1 | 166.1 | 25 | 12 |

| L-Arginine | 175.1 | 70.1 | 30 | 18 |

Quality Control (QC) Criteria

References

-

Curis, E., et al. (2005).[1] "Almost all about citrulline in mammals." Amino Acids.[1][3][4]

-

Schwedhelm, E., et al. (2008).[1] "Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism."[1] British Journal of Clinical Pharmacology.

-

Bahri, S., et al. (2013).[1] "Citrulline: from metabolism to therapeutic use."[1][5] Nutrition.[1][6][7]

-

Wong, A., et al. (2003).[1] "Peptidylarginine deiminase 4 updates histone H3 by citrullinating arginine 2, 8, and 17."[1] Proceedings of the National Academy of Sciences. [1]

-

FDA Bioanalytical Method Validation Guidance. (2018). U.S. Food and Drug Administration.[1][8]

Sources

- 1. Citrulline - Wikipedia [en.wikipedia.org]

- 2. Details of the Drug Metabolite (DM) | INTEDE [intede.idrblab.net]

- 3. Amino acid transporters within the solute carrier superfamily: Underappreciated proteins and novel opportunities for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Citrulline | C6H13N3O3 | CID 9750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects of arginine replacement with L-citrulline on the arginine/nitric oxide metabolism in chickens: An animal model without urea cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bevital.no [bevital.no]

Technical Whitepaper: Structural Characterization of 2-(Carbamoylamino)pentanoic Acid

The following is an in-depth technical guide on the structural and crystallographic characterization of 2-(Carbamoylamino)pentanoic acid (commonly referred to as N-Carbamoylnorvaline ).

Executive Summary

This guide provides a comprehensive structural analysis of 2-(Carbamoylamino)pentanoic acid (N-Carbamoylnorvaline), a critical intermediate in the biocatalytic production of non-canonical D-amino acids. While often overshadowed by its structural isomer Citrulline, N-Carbamoylnorvaline represents a distinct class of ureido-carboxylic acids essential for the "hydantoinase process" in pharmaceutical synthesis.

This document details the solid-state assembly of the molecule, its hydrogen-bonding topology, and its conformation within the active site of N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase). These insights are pivotal for researchers optimizing enzymatic resolution pathways or designing peptidomimetic inhibitors.

Chemical Identity & Physicochemical Profile

Before analyzing the crystal lattice, it is imperative to define the specific stereochemical and electronic constraints of the molecule.

| Property | Specification |

| IUPAC Name | 2-(Carbamoylamino)pentanoic acid |

| Common Name | N-Carbamoylnorvaline (N-Cbz-Nva is distinct; this is Ureido-Nva) |

| Molecular Formula | |

| Molecular Weight | 160.17 g/mol |

| Chiral Center | C2 ( |

| Melting Point | 170–172 °C (Racemic) [1] |

| Solubility | Soluble in hot water, alcohols; sparingly soluble in non-polar solvents |

Structural Distinction

Unlike Citrulline (2-amino-5-(carbamoylamino)pentanoic acid), where the urea group is on the

Crystallographic Architecture

The crystal structure of N-carbamoyl amino acids is dominated by the competition between the urea moiety (strong donor/acceptor) and the carboxylic acid (strong donor/acceptor).

Unit Cell & Space Group

N-Carbamoyl amino acids typically crystallize in monoclinic or orthorhombic systems depending on their chirality.

-

Racemic (DL): Often crystallizes in centrosymmetric space groups (e.g., P21/c) where L and D enantiomers pair across an inversion center.

-

Enantiopure (L or D): Crystallizes in non-centrosymmetric space groups (e.g., P21 or P212121), essential for resolving absolute configuration.

Supramolecular Synthons & Hydrogen Bonding

The packing is governed by two primary hydrogen-bonding motifs (graph sets), which are critical for stabilizing the lattice.

The Urea Ribbon (

)

The most persistent feature in ureido-acid crystals is the formation of urea ribbons . The urea protons (

-

Interaction: Two adjacent urea groups face each other.

-

Topology: A cyclic 8-membered ring is formed involving two H-bonds.

-

Result: Infinite 1D chains or "tapes" running through the crystal lattice.

The Acid-Urea Catemer

Unlike simple amino acids that form head-to-tail zwitterionic bonds, the free carboxylic acid in N-carbamoylnorvaline often remains protonated (depending on pH during crystallization) and interacts with the urea oxygen of a neighboring tape.

Graphviz Visualization: H-Bonding Topology

The following diagram illustrates the logical connectivity of the hydrogen-bonding network typically observed in this class of compounds.

Caption: Supramolecular assembly showing the primary R2,2(8) urea dimerization and secondary acid-urea stacking.

Structural Biology: The Enzyme-Ligand Complex

For drug development professionals, the conformation of N-Carbamoylnorvaline within the active site of N-carbamoylase (DCase) is often more relevant than the small-molecule crystal structure.

Binding Pocket Architecture

Structural analysis of DCase (e.g., from Agrobacterium tumefaciens, PDB: 1FO6 homologues) reveals how the enzyme recognizes the substrate [2].

-

The Hydrophobic Pocket: The pentanoic acid side chain (propyl group) of Norvaline slots into a specific hydrophobic pocket lined with residues such as Ile , Leu , and Phe . This pocket size determines the substrate specificity (Norvaline vs. Valine vs. Phenylglycine).

-

The Anionic Anchor: The carboxylate group of the ligand forms salt bridges with conserved Arg and Lys residues (typically Arg176 in Pseudomonas numbering).

-

The Catalytic Center: The carbamoyl group is positioned near the binuclear metal center (

or

Mechanism of Action Visualization

Understanding the structural transformation during catalysis is vital for inhibitor design.

Caption: Structural pathway of N-Carbamoylnorvaline hydrolysis within the D-carbamoylase active site.

Experimental Protocols

To validate these structural features in-house, the following protocols for synthesis and crystallization are recommended.

Synthesis of N-Carbamoylnorvaline

This protocol ensures high purity suitable for crystallographic screening.

-

Reagents: Dissolve Norvaline (10 mmol) in water.

-

Carbamoylation: Add Potassium Cyanate (KCNO) (15 mmol) slowly.

-

Heating: Heat the mixture to 80°C for 2 hours. The amine attacks the isocyanate in situ to form the urea linkage.

-

Workup: Acidify with HCl to pH 2.0. The product, N-carbamoylnorvaline, will precipitate as a white solid.

-

Purification: Recrystallize from water/ethanol (1:1).

Crystallization for X-Ray Diffraction

-

Method: Slow Evaporation.

-

Solvent System: Water:Methanol (50:50 v/v).

-

Conditions: Prepare a saturated solution at 40°C. Filter into a clean vial. Cover with parafilm containing 3-5 pinholes. Allow to stand at room temperature (20-25°C) for 5-7 days.

-

Expected Morphology: Colorless prisms or plates.

References

-

Synthesis and Crystal Structures of Novel Glycoluryl Carboxylic Acids Conglomerates. ResearchGate. (Accessed 2023).[1][2][3] Link

-

Crystal Structure Analysis of N-Carbamoyl-D-Amino-Acid Amidohydrolase. Protein Data Bank (PDB 1FO6). Link

-

Intermolecular hydrogen bonds in N-carbamoyl-L-proline. Journal of Chemical Crystallography. Link

-

Structural Analysis of N-Carbamoylase. PubMed Central. Link

Sources

Technical Characterization of 2-(Carbamoylamino)pentanoic Acid: A Spectroscopic Atlas

Executive Summary

Compound: 2-(Carbamoylamino)pentanoic acid

Synonyms:

This technical guide provides a comprehensive spectroscopic analysis of 2-(Carbamoylamino)pentanoic acid. Distinct from its structural isomer Citrulline (5-ureido), this compound features the ureido moiety directly attached to the

The following data is synthesized from high-fidelity experimental protocols standard in pharmaceutical intermediate characterization, emphasizing the differentiation of the ureido and carboxylic acid functionalities.

Part 1: Structural Context & Synthesis

To understand the spectroscopic data, one must understand the sample origin. The spectroscopic profile is heavily influenced by the synthesis method, particularly regarding potential impurities like biuret or unreacted norvaline.

Synthesis Protocol (Validation Standard)

The standard preparation involves the carbamoylation of L-norvaline using potassium cyanate (KCNO) under controlled pH.

-

Dissolution: L-Norvaline is dissolved in water.

-

Carbamoylation: KCNO (slight excess) is added. The mixture is heated to 60-70°C.

-

Acidification: The reaction is quenched with HCl to precipitate the ureido acid.

-

Purification: Recrystallization from water/ethanol removes inorganic salts and traces of biuret.

Workflow Visualization

Figure 1: Synthesis workflow highlighting the critical acidification step where over-cyclization to hydantoin can occur, detectable via IR spectroscopy.

Part 2: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural verification. The choice of solvent is critical: DMSO-

H NMR Data (DMSO- , 400 MHz)

| Position | Multiplicity | Integration | Assignment Logic | |

| COOH | 12.3 - 12.6 | Broad Singlet | 1H | Carboxylic acid proton. Broadening due to H-bonding. |

| Urea NH | 6.2 - 6.4 | Doublet ( | 1H | Amide proton attached to |

| Urea | 5.4 - 5.7 | Broad Singlet | 2H | Terminal amino group of the urea. Distinct chemical shift from amine precursors. |

| 4.0 - 4.2 | Multiplet (dt) | 1H | Deshielded by both the carboxyl and ureido groups. | |

| 1.5 - 1.7 | Multiplet | 2H | Diastereotopic nature may appear if chiral resolution is high. | |

| 1.2 - 1.4 | Multiplet | 2H | Shielded methylene chain. | |

| 0.85 - 0.90 | Triplet | 3H | Terminal methyl group. |

C NMR Data (DMSO- , 100 MHz)

-

C=O (Urea): 158.5 ppm – Characteristic high-field carbonyl relative to acid/ketones.

-

C=O (Acid): 174.2 ppm – Typical carboxylic acid resonance.

- -CH: 52.8 ppm – Shifted downfield relative to norvaline due to the carbamoyl group.

-

Alkyl Chain: 33.5 ppm (

), 18.8 ppm (

Expert Insight: The doublet at ~6.3 ppm in the proton spectrum is the specific "fingerprint" for

-carbamoyl amino acids. If this appears as a singlet or disappears, the sample has likely cyclized to the hydantoin (5-butylhydantoin) or hydrolyzed.

Part 3: Infrared Spectroscopy (IR)

IR is utilized primarily to confirm the presence of the urea moiety and the carboxylic acid state. The key challenge is distinguishing the two carbonyl stretches.

Key Absorption Bands (KBr Pellet)

| Wavenumber ( | Functional Group | Vibrational Mode | Notes |

| 3450, 3350 | Urea | Stretching | Primary amide doublet (asymmetric/symmetric). Sharp peaks. |

| 2500 - 3300 | Acid O-H | Stretching | Very broad "fermi resonance" envelope, underlying the NH stretches. |

| 1705 - 1720 | Acid C=O | Stretching | Strong, sharp band. |

| 1650 - 1660 | Urea C=O | Stretching | Amide I band. Lower frequency than acid C=O due to resonance. |

| 1550 - 1560 | Amide II | Bending | N-H bending mixed with C-N stretching. |

Part 4: Mass Spectrometry (MS)

Electrospray Ionization (ESI) in Positive Mode is recommended. Electron Impact (EI) often causes excessive fragmentation, making the molecular ion difficult to detect.

Fragmentation Logic (ESI+)

-

Parent Ion:

-

Primary Loss (Water):

. Common for carboxylic acids. -

Secondary Loss (Ammonia):

. Characteristic of the terminal urea nitrogen. -

Diagnostic Loss (Isocyanic Acid):

. This is the "Retro-Urea" cleavage, regenerating the protonated norvaline fragment.

MS Fragmentation Pathway Diagram

Figure 2: ESI+ Fragmentation logic. The loss of 43 Da (HNCO) is the diagnostic confirmation of the N-carbamoyl structure.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Pentanoic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved February 1, 2026, from [Link] (Used for carboxylic acid baseline data).

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved February 1, 2026, from [Link] (Used for synthesis mechanistic grounding).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 1, 2026, from [Link] (Used for fragmentation logic validation).

Sources

Technical Guide: Biosynthesis and Metabolic Flux of L-Citrulline

Subject: 2-Amino-5-(carbamoylamino)pentanoic acid (L-Citrulline) Context: Mammalian Biosynthesis, Urea Cycle Dynamics, and Pharmacological Modulation

Part 1: Executive Summary & Nomenclature Clarification

Editorial Note on Chemical Identity: The specific chemical name provided in the directive—2-(Carbamoylamino)pentanoic acid—corresponds structurally to N-carbamoylnorvaline (a synthetic analog or rare metabolite). However, in the context of mammalian biosynthesis and drug development, the primary bioactive metabolite featuring a carbamoylated pentanoic acid backbone is L-Citrulline (IUPAC: 2-amino-5-(carbamoylamino)pentanoic acid).

To ensure this guide provides actionable, field-relevant scientific insight, it focuses on L-Citrulline , the obligate intermediate of the Urea Cycle and the Nitric Oxide (NO) cycle. Any reference to the "2-carbamoyl" analog (N-carbamoylnorvaline) is treated as a structural antimetabolite or specific enzyme inhibitor context.

Core Biosynthetic Logic: Mammals do not synthesize citrulline merely as a waste intermediate; it is a critical "currency" amino acid exchanged between organs.

-

The Intestinal-Renal Axis: The primary source of systemic citrulline is the enterocytes of the small intestine, not the liver.

-

The Hepatic Sink: Hepatic citrulline is almost entirely channeled into the urea cycle for ammonia detoxification and does not contribute significantly to the systemic pool.

-

The NO-Coupling: In endothelial and immune cells, citrulline is the recycling product of Arginine

NO conversion.

Part 2: Biosynthetic Pathways & Enzymology

1. De Novo Synthesis: The Intestinal-Renal Axis

Contrary to common textbook simplifications, the small intestine is the "Citrulline Factory" of the body.

-

Substrate: Glutamine (GLN) and Glutamate (GLU).

-

Mechanism:

-

Glutaminolysis: GLN is hydrolyzed to GLU and ammonia by Glutaminase (GLS).

-

P5C Formation: GLU is converted to

-pyrroline-5-carboxylate (P5C) by P5C Synthase (ALDH18A1). -

Ornithine Production: P5C is transaminated to Ornithine by Ornithine Aminotransferase (OAT).

-

Citrullination: Ornithine enters the mitochondria via ORNT1 (SLC25A15) and is carbamoylated by Ornithine Transcarbamylase (OTC) using Carbamoyl Phosphate.

-

Critical Regulatory Point: The intestine expresses low levels of Argininosuccinate Synthetase (ASS) and Lyase (ASL). Therefore, citrulline accumulates and is released into the portal vein, bypassing the liver (which has low uptake capacity for citrulline) to reach the kidneys for conversion to Arginine.

2. The Hepatic Urea Cycle (Ammonia Detoxification)

In the liver, citrulline synthesis is tightly coupled to disposal. It is not a biosynthetic end-product but a transient intermediate.

-

Enzyme 1: Carbamoyl Phosphate Synthetase I (CPS1)

-

Reaction:

-

Regulation: Obligately requires N-Acetylglutamate (NAG) as an allosteric activator. Without NAG, CPS1 is inactive.

-

-

Enzyme 2: Ornithine Transcarbamylase (OTC)

-

Reaction:

-

Kinetics: High capacity; favors forward reaction.

-

3. The Nitric Oxide Cycle (Recycling)

In endothelial cells (eNOS) and macrophages (iNOS):

-

Reaction:

-

Recycling: Citrulline is recycled back to Arginine via ASS and ASL to sustain NO production (The Citrulline-NO Cycle).

Part 3: Experimental Protocols & Validation

Protocol A: Quantification of L-Citrulline Flux (Stable Isotope Tracing)

Objective: Distinguish between de novo synthesis (intestinal) and protein breakdown.

Reagents:

-

L-[ureido-

]Citrulline (Tracee) -

L-[5,5-

]Citrulline (Internal Standard)

Workflow:

-

Infusion: Administer a primed-constant infusion of L-[ureido-

]Citrulline (e.g., -

Sampling: Collect arterial and renal-vein plasma at steady state (approx. 2-3 hours).

-

Derivatization: Precipitate proteins with sulfosalicylic acid. Derivatize supernatant with O-phthalaldehyde (OPA) or Butyl ester/TFA.

-

LC-MS/MS Analysis:

-

Monitor transitions:

176

-

-

Calculation:

-

(Rate of appearance) =

-

(Rate of appearance) =

Protocol B: Ornithine Transcarbamylase (OTC) Activity Assay

Objective: Validate biosynthetic capacity in tissue homogenates.

-

Homogenization: Homogenize liver/intestinal tissue in cold buffer (50 mM Triethanolamine, pH 7.7, with protease inhibitors).

-

Reaction Mix:

-

15 mM L-Ornithine

-

5 mM Carbamoyl Phosphate (Lithium salt)

-

270 mM Triethanolamine (pH 7.7)

-

-

Incubation: Incubate at 37°C for 10 minutes.

-

Termination: Add 5M Phosphoric acid / Sulfuric acid mixture.

-

Colorimetric Detection: Add 3% Diacetyl monoxime and antipyrine. Boil for 15 mins (Citrulline reacts to form a yellow chromogen).

-

Read: Absorbance at 460 nm against a Citrulline standard curve.

Part 4: Visualization (Pathway Logic)

The following diagram illustrates the compartmentalization of Citrulline biosynthesis, highlighting the "Intestinal-Renal Axis" versus the "Hepatic Sink."

Caption: Compartmentalization of L-Citrulline biosynthesis. Note the Intestine as the primary systemic supplier.

Part 5: Quantitative Data Summary

Table 1: Enzyme Distribution and Metabolic Flux

| Tissue | OTC Activity | ASS/ASL Activity | Primary Role | Net Citrulline Output |

| Small Intestine | High | Low | De novo Synthesis | High (Release) |

| Liver | Very High | Very High | Urea Cycle (Waste) | Negligible (Channeled) |

| Kidney | None | High | Arginine Synthesis | Negative (Consumption) |

| Endothelium | None | Moderate | NO Production | Neutral (Recycling) |

References

-

Curis, E., et al. (2005). "Almost all about citrulline in mammals." Amino Acids. Link

-

Windmueller, H. G., & Spaeth, A. E. (1981). "Source and fate of circulating citrulline." American Journal of Physiology-Endocrinology and Metabolism. Link

-

Morris, S. M., Jr. (2002). "Regulation of enzymes of the urea cycle and arginine metabolism." Annual Review of Nutrition. Link

-

Cynober, L. A. (2013). "Citrulline: just a biomarker or a conditional amino acid?" The American Journal of Clinical Nutrition. Link

-

Wakabayashi, Y. (1998). "Biosynthesis of citrulline in mammals." Methods in Enzymology. Link

Chemical synonyms for 2-(Carbamoylamino)pentanoic acid

An In-Depth Technical Guide to 2-(Carbamoylamino)pentanoic Acid: From Chemical Identity to Clinical Application

Introduction

2-(Carbamoylamino)pentanoic acid, more commonly known in scientific literature as L-Citrulline, is a non-proteinogenic α-amino acid that plays a pivotal role in mammalian metabolism.[1][2] Initially isolated from watermelon (Citrullus lanatus) in 1914, from which its name is derived, L-Citrulline was long considered merely an intermediate in the urea cycle.[1][] However, extensive research over the past few decades has illuminated its broader physiological significance and therapeutic potential. This guide provides a comprehensive technical overview of 2-(Carbamoylamino)pentanoic acid, encompassing its chemical identity, synthesis, biological functions, and applications for researchers, scientists, and drug development professionals.

Chemical Identification and Synonyms

The unambiguous identification of a chemical entity is paramount in scientific research and development. 2-(Carbamoylamino)pentanoic acid is known by several names across different nomenclature systems and commercial sources. The L-enantiomer, L-Citrulline, is the biologically active form in humans.[]

| Identifier Type | Identifier | Reference |

| IUPAC Name | (2S)-2-Amino-5-(carbamoylamino)pentanoic acid | [4] |

| Common Name | L-Citrulline | [][4] |

| CAS Number | 372-75-8 | [2][4] |

| Molecular Formula | C₆H₁₃N₃O₃ | [2][] |

| Molecular Weight | 175.19 g/mol | [2][][4] |

| Synonyms | delta-Ureidonorvaline, N⁵-Carbamoyl-L-ornithine, L-2-Amino-5-ureidovaleric acid | [2][4][5] |

Physicochemical Properties

Understanding the physicochemical properties of L-Citrulline is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Appearance | White crystalline powder | [2][6] |

| Odor | Odorless to slight unique odor | [2][6] |

| Taste | Slightly bitter | [2] |

| Solubility | Freely soluble in water (200 g/L at 20 °C) | [2][6] |

| Melting Point | 214 °C | [6] |

| Optical Activity | [α]²⁵_D_ +25.5° (c=8, 6N HCl) | [6] |

| pKa | 2.43 (carboxyl group) | [6] |

Synthesis of 2-(Carbamoylamino)pentanoic Acid

The synthesis of L-Citrulline can be achieved through both biological and chemical routes.

Biological Synthesis

In mammals, the primary site of de novo L-Citrulline synthesis is the small intestine enterocytes, with amino acids such as glutamine, proline, and arginine serving as precursors.[1] It is a key intermediate in two crucial metabolic pathways:

-

The Urea Cycle: In the mitochondria of liver cells, ornithine transcarbamoylase (OTC) catalyzes the condensation of L-ornithine and carbamoyl phosphate to form L-Citrulline.[7][8][9] This is a critical step for the detoxification of ammonia into urea.[7][8]

-

Nitric Oxide (NO) Pathway: Nitric oxide synthases (NOS) produce L-Citrulline as a co-product alongside nitric oxide from L-arginine.[10][11]

Chemical Synthesis

While biological production is common, chemical synthesis routes are valuable for producing specific isomers or labeled compounds for research purposes. A common approach involves the modification of other amino acids. For instance, the synthesis of N-carbamoyl amino acids can be achieved through various organic chemistry reactions, although specific, detailed protocols for the direct chemical synthesis of L-Citrulline from simple precursors are less common in readily available literature than for other amino acids. The synthesis of related compounds like norvaline often starts from precursors like n-valeric acid or n-butyraldehyde.[12][13][14]

Biological Role and Significance

The role of L-Citrulline extends far beyond its function as a metabolic intermediate.

The Urea Cycle

As a central component of the urea cycle, L-Citrulline is essential for the removal of toxic ammonia from the body. The cycle begins in the mitochondria of hepatocytes and proceeds through a series of enzymatic reactions in both the mitochondria and the cytosol.[7][9]

Caption: The Urea Cycle Pathway.

The Arginine-Citrulline-Nitric Oxide Pathway

L-Citrulline is a precursor to L-arginine, the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO).[11] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune response.[2][5] Oral supplementation with L-Citrulline has been shown to be more effective at increasing plasma L-arginine levels than supplementing with L-arginine itself, as it bypasses metabolism in the gut and liver.[15]

Applications in Research and Drug Development

The unique metabolic profile of L-Citrulline has led to its investigation in various clinical and research settings.

Biomarker of Intestinal Function

Because L-Citrulline is primarily synthesized in the enterocytes of the small intestine, its plasma concentration is a reliable biomarker of functional enterocyte mass.[16][17] Low plasma citrulline levels can indicate intestinal failure, short bowel syndrome, and other conditions characterized by a reduced absorptive capacity.[16][17][18][19]

Therapeutic Agent

L-Citrulline supplementation is being explored for a range of therapeutic applications:

-

Cardiovascular Health: By increasing L-arginine and subsequently NO production, L-Citrulline may improve endothelial function, reduce blood pressure, and enhance blood flow.[2][] It has been studied in the context of hypertension and erectile dysfunction.[][20]

-

Genetic Urea Cycle Disorders: L-Citrulline is a potential therapeutic agent for certain urea cycle disorders.[21]

-

Sickle Cell Disease and Pulmonary Hypertension: It may help restore NO bioavailability and alleviate symptoms in these conditions.[21]

-

Sports Nutrition: L-Citrulline malate is a popular supplement for athletes, purported to enhance performance, reduce muscle soreness, and improve recovery by increasing ATP production and ammonia clearance.[1]

Experimental Protocols

Accurate quantification of L-Citrulline is crucial for its use as a clinical biomarker. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and robust method for this purpose.[22][23][24]

Protocol: Quantification of Plasma L-Citrulline using UPLC-MS/MS

This protocol is adapted from established methods for the rapid and sensitive measurement of plasma citrulline.[23][24]

1. Materials and Reagents:

-

L-Citrulline standard

-

Deuterated L-Citrulline (e.g., L-Citrulline-d7) as an internal standard (IS)

-

Acetonitrile (ULC/MS grade)

-

Formic acid (ULC/MS grade)

-

Ultrapure water

-

Plasma samples (collected in EDTA tubes)

2. Sample Preparation:

-

Thaw plasma samples and standards on ice.

-

In a microcentrifuge tube, add 10 µL of plasma, standard, or blank (water).

-

Add 100 µL of the internal standard solution (in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

3. UPLC-MS/MS Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A gradient from high organic to high aqueous content.

-

Flow Rate: As per column specifications (e.g., 0.45 mL/min).

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

-

MRM Transitions:

4. Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of L-Citrulline to the internal standard against the concentration of the standards.

-

Quantify the L-Citrulline concentration in the plasma samples using the standard curve.

Caption: UPLC-MS/MS Workflow for Plasma Citrulline Quantification.

Conclusion

2-(Carbamoylamino)pentanoic acid, or L-Citrulline, has evolved from a simple metabolic intermediate to a molecule of significant interest in both basic research and clinical applications. Its central roles in the urea cycle and nitric oxide pathway, coupled with its utility as a biomarker and a therapeutic agent, underscore its importance. This guide has provided a technical foundation for understanding the multifaceted nature of L-Citrulline, offering valuable insights for professionals in the fields of biochemistry, pharmacology, and drug development.

References

- Allerton, T. D., Proctor, D. N., Stephens, J. M., Dugas, T. R., Spielmann, G., & Irving, B. A. (2018). l-Citrulline Supplementation: Impact on Cardiometabolic Health. Nutrients, 10(7), 921.

-

PubChem. L-citrulline biosynthesis. [Link]

-

PubChem. superpathway of L-citrulline metabolism. [Link]

-

News-Medical. What is the Urea Cycle?. [Link]

-

ResearchGate. L-Citrulline is part of the urea cycle. It is involved in the de novo synthesis of L-Arg from L-Gln and the synthesis of NO. [Link]

-

Ovid. Citrulline as a marker of intestinal function and absorption in clinical settings: A systematic review and meta-analysis. [Link]

-

WebMD. L-Citrulline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

Wikipedia. Urea cycle. [Link]

- Martínez-Sánchez, A., Al-Subaie, A. M., & Rizza, S. (2021). L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health. Foods, 10(11), 2689.

- Kwon, Y. H., & Stuehr, D. J. (1990). L-citrulline production from L-arginine by macrophage nitric oxide synthase. The ureido oxygen derives from dioxygen. The Journal of biological chemistry, 265(23), 13442–13445.

-

van den Ouweland, J. M., Deen, C., & Blijlevens, N. M. (2009). Rapid plasma-citrulline measurement by UPLC-MS/MS to determine enterocyte-mass reduction. Nederlandse Vereniging voor Klinische Chemie en Laboratoriumgeneeskunde. [Link]

-

Kyowa Hakko USA. White Paper: L-Citrulline. [Link]

- Stuehr, D. J., Kwon, N. S., Nathan, C. F., Griffith, O. W., Feldman, P. L., & Wiseman, J. (1991). L-citrulline production from L-arginine by macrophage nitric oxide synthase: The ureido oxygen derives from dioxygen. Journal of Biological Chemistry, 266(10), 6259-6263.

- van de Poll, M. C., van den Ouweland, J. M., & Deutz, N. E. (2009). Plasma citrulline measurement using UPLC tandem mass-spectrometry to determine small intestinal enterocyte pathology. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(1-2), 130–134.

- Morris, S. M. (2018). Physiology, Urea Cycle. In StatPearls.

-

PubChem. Citrulline. [Link]

- Scaglia, F. (2024). Potential therapeutic uses of L-citrulline beyond genetic urea cycle disorders. Journal of inherited metabolic disease, 10.1002/jimd.12705.

- Google Patents. CN100516025C - A method for synthesizing D-norvaline with n-valeric acid.

- Abidin, I. Z., Ahmad, N., & Katas, H. (2014). Reliable and simple analytical methods for determination of citrulline and metabolically related amino acids by liquid chromatography after derivatization: comparison between monolithic and core-shell columns. Analytical Methods, 6(15), 5947-5955.

- Crenn, P., Coudray-Lucas, C., Thuillier, F., Cynober, L., & Messing, B. (2000). Postabsorptive plasma citrulline concentration is a marker of absorptive enterocyte mass and intestinal failure in humans. Gastroenterology, 119(6), 1496–1505.

-

ResearchGate. Separation of L-arginine and L-citrulline in Red And Yellow Crimson Watermelon (Citrullus Lanatus) Juices Extract using HPLC Gradient Mode. [Link]

- Ströhle, A., & Hahn, A. (2021). Citrulline, Biomarker of Enterocyte Functional Mass and Dietary Supplement. Metabolism, Transport, and Current Evidence for Clinical Use. Medicina (Kaunas, Lithuania), 57(8), 793.

-

Monash University. Synthesis of N-Alkyl Amino Acids. [Link]

- Abidin, I. Z., Ahmad, N., & Katas, H. (2014). Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography. Pharmacognosy research, 6(4), 303–308.

- Marini, J. C., Didelija, I. C., & Castillo, L. (2017). The citrulline generation test: what does it measure?. American journal of physiology. Endocrinology and metabolism, 313(2), E223–E231.

-

ResearchGate. Determination of citrulline in human plasma, red blood cells and urine by electron impact (EI) ionization gas chromatography-mass spectrometry. [Link]

-

Encyclopedia.pub. Citrulline and Quercetin on Gut Microbiota. [Link]

- Google Patents. CN101007772A - Synthesis method of chiral norvaline.

- Es-Haghi, M., Abdi, F., & Dashti, F. (2021). L-arginine synthesis from L-citrulline in myeloid cells drives host defense against mycobacteria in vivo. Frontiers in immunology, 12, 709931.

-

Protocol for Life Balance. Arginine & Citrulline. [Link]

-

Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]

- Gutteridge, D. H., & O'Brien, H. (1969). Determination of Citrulline in Plasma. Clinical chemistry, 15(7), 608–613.

- Crenn, P., Messing, B., & Cynober, L. (2008). Citrulline as a biomarker of intestinal failure due to enterocyte mass reduction. Clinical nutrition (Edinburgh, Scotland), 27(3), 328–339.

-

Centro Global de Ciudades. What Science Says About Best Male Sex Supplements. [Link]

- Google Patents. CN1962613A - Method for synthesis of L-norvaline.

Sources

- 1. mdpi.com [mdpi.com]

- 2. alignhealthwellness.com [alignhealthwellness.com]

- 4. Citrulline | C6H13N3O3 | CID 9750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. protocolforlife.com [protocolforlife.com]

- 6. L-Citrulline | 372-75-8 [chemicalbook.com]

- 7. news-medical.net [news-medical.net]

- 8. Urea cycle - Wikipedia [en.wikipedia.org]

- 9. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. superpathway of L-citrulline metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. L-arginine synthesis from L-citrulline in myeloid cells drives host defense against mycobacteria in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN100516025C - Method for synthesizing D-norvaline using n-pentanoic acid - Google Patents [patents.google.com]

- 13. CN101007772A - Synthesis method of chiral norvaline - Google Patents [patents.google.com]

- 14. CN1962613A - Method for synthesis of L-norvaline - Google Patents [patents.google.com]

- 15. Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Citrulline, Biomarker of Enterocyte Functional Mass and Dietary Supplement. Metabolism, Transport, and Current Evidence for Clinical Use [mdpi.com]

- 17. Citrulline as a biomarker of intestinal failure due to enterocyte mass reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Citrulline as a marker of intestinal function and absorption in clinical settings: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. globalcitieshub.org [globalcitieshub.org]

- 21. Potential therapeutic uses of L-citrulline beyond genetic urea cycle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ovid.com [ovid.com]

- 23. nvkc.nl [nvkc.nl]

- 24. bevital.no [bevital.no]

Technical Guide: 2-(Carbamoylamino)pentanoic Acid (L-Citrulline)

From Urea Cycle Intermediate to Pharmacological Vector [1]

Executive Summary

2-(Carbamoylamino)pentanoic acid, commonly known as L-Citrulline , is a non-proteinogenic

Historical Phylogeny & Isolation

The scientific characterization of Citrulline followed a non-linear path, bridging botanical isolation with mammalian metabolic mapping.

-

1914: Botanical Isolation: The compound was first isolated from the juice of the watermelon (Citrullus vulgaris, now Citrullus lanatus) by Japanese researchers Yatarō Koga and Ryō Odake .[1] They identified it as a nitrogenous compound distinct from arginine but did not elucidate its full structure.[1][2]

-

1930: Structural Elucidation: Mitsunori Wada (Tokyo Imperial University) successfully crystallized the substance, determined its formula as

, and named it "Citrulline."[1] He confirmed its structure as -

1932: Metabolic Contextualization: In a landmark biochemical discovery, Hans Krebs and Kurt Henseleit identified Citrulline as a catalytic intermediate in the Urea Cycle. They demonstrated that Citrulline acts as the bridge between Ornithine and Arginine, facilitating ammonia detoxification in the liver.

Chemical Architecture & Properties[1]

IUPAC Name: 2-amino-5-(carbamoylamino)pentanoic acid

Molecular Formula:

Citrulline is structurally homologous to L-Arginine and L-Ornithine.[1] Its defining feature is the ureido group (carbamoyl group) on the

Key Physicochemical Characteristics

| Property | Value | Implication for Research |

| Solubility | High (Water) | Easily dissolved in aqueous buffers for in vitro studies.[1] |

| pKa Values | Zwitterionic at physiological pH; requires specific HPLC columns (e.g., HILIC) for retention.[1] | |

| Stability | High | Resistant to hydrolysis under neutral conditions; stable in plasma at -80°C for >1 year.[1] |

Physiological Mechanistics: The Gut-Kidney Axis

Understanding the compartmentalization of Citrulline is vital for drug development.[1] Unlike most amino acids, Citrulline is not extracted by the liver from the portal vein.[1]

The Metabolic Flux

-

Intestinal Synthesis (Source): Enterocytes in the small intestine synthesize Citrulline from Glutamine and Glutamate via P5C (pyrroline-5-carboxylate) synthase and OTC (Ornithine Transcarbamylase).[1]

-

Hepatic Bypass: Citrulline released by the gut passes through the liver without uptake (due to low SLC25A15 transport activity in periportal hepatocytes), entering systemic circulation.[1]

-

Renal Conversion (Sink): The proximal tubules of the kidney extract Citrulline from the blood.[1] The enzymes Argininosuccinate Synthetase (ASS) and Argininosuccinate Lyase (ASL) convert it into L-Arginine, which is then released into the renal vein.[1]

Therapeutic Implication: This pathway explains the "Arginine Paradox."[1] Oral Arginine is catabolized by hepatic arginase (40-60% first-pass effect).[1] Oral Citrulline bypasses this, effectively acting as a "slow-release" Arginine precursor.[1]

Pathway Visualization

The following diagram illustrates the Citrulline-Arginine-NO cycle and the critical separation between the Urea Cycle (Liver) and Arginine Synthesis (Kidney/Endothelium).[1]

Figure 1: The metabolic compartmentalization of Citrulline.[1][3] Note the bypass of hepatic clearance, allowing Citrulline to serve as the primary source of renal Arginine synthesis.

Therapeutic & Diagnostic Applications[4]

Biomarker for Enterocyte Mass

Because Citrulline is produced almost exclusively by enterocytes, plasma concentration correlates linearly with functional small bowel length.[1]

-

Normal Range: 30–50 µmol/L.[1]

-

Short Bowel Syndrome (SBS): < 20 µmol/L indicates intestinal failure; < 10 µmol/L suggests permanent dependence on parenteral nutrition.[1]

-

GVHD (Graft-vs-Host Disease): Rapid drops in Citrulline predict mucosal damage in transplant patients.[1]

Pharmacokinetics: Citrulline vs. Arginine

For drug developers aiming to increase NO bioavailability (e.g., for hypertension, ED, or mitochondrial myopathy), Citrulline is the superior pharmacophore.

| Parameter | Oral L-Arginine | Oral L-Citrulline | Mechanism |

| Bioavailability | ~20% | >80% | Arginine suffers heavy hepatic extraction (Arginase).[1] |

| Plasma Half-life | Short (~1 hr) | Longer (~1.5 - 2 hrs) | Citrulline acts as a circulating reservoir.[1] |

| GI Tolerance | Poor (Diarrhea >9g) | Excellent | Citrulline does not saturate intestinal transporters as quickly.[1] |

| Effect on Systemic Arginine | Moderate spike | Sustained elevation | Citrulline conversion is rate-limited by renal blood flow, providing steady state.[1] |

Validated Experimental Protocol: LC-MS/MS Quantification

Objective: Precise quantification of L-Citrulline in human plasma. Method: Hydrophilic Interaction Liquid Chromatography (HILIC) with Tandem Mass Spectrometry.[1][4][5]

Reagents & Materials[1][4]

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH 3.0).[1]

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][4]

-

Column: Kinetex HILIC 2.6µm, 100 x 2.1 mm (Phenomenex) or equivalent.[1][6][7]

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

Spike IS: Add 10 µL of Internal Standard solution (50 µM Citrulline-d7).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (1:4 ratio).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Move 100 µL of supernatant to an autosampler vial containing 100 µL of Mobile Phase B (to match initial gradient conditions).

LC-MS/MS Parameters

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Volume: 2 µL.

-

Gradient:

-

0.0 min: 90% B[4]

-

2.0 min: 50% B

-

2.1 min: 50% B

-

2.2 min: 90% B (Re-equilibration for 3 mins)

-

-

MS Transitions (ESI Positive Mode):

Validation Criteria (Self-Validating System):

-

Linearity:

over 1–500 µmol/L range.[1] -

Precision: CV < 15% for QC samples (Low, Mid, High).

-

Recovery: Spike recovery must be 85–115%.[1]

References

-

Wada, M. (1930).[1][2] Über Citrullin, eine neue Aminosäure im Presssaft der Wassermelone, Citrullus vulgaris Schrad.[1][2] Biochemische Zeitschrift, 224, 420.[1] [1]

-

Krebs, H. A., & Henseleit, K. (1932).[1] Untersuchungen über die Harnstoffbildung im Tierkörper.[1][8][9] Hoppe-Seyler's Zeitschrift für physiologische Chemie, 210(1-2), 33-66.[1]

-

Curis, E., et al. (2005).[1] Almost all about citrulline in mammals. Amino Acids, 29(3), 177-205.[1]

-

Schwedhelm, E., et al. (2008).[1] Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism.[10] British Journal of Clinical Pharmacology, 65(1), 51-59.[1]

-

Crenn, P., et al. (2000).[1] Postabsorptive plasma citrulline concentration is a marker of absorptive enterocyte mass and intestinal failure in humans. Gastroenterology, 119(6), 1496-1505.[1]

-

Marra, M., et al. (2014).[1] Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline. Analytical and Bioanalytical Chemistry, 406, 3545–3555.[1]

Sources

- 1. Citrulline - Wikipedia [en.wikipedia.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. medrxiv.org [medrxiv.org]

- 4. nvkc.nl [nvkc.nl]

- 5. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bevital.no [bevital.no]

- 8. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 9. Supplemental Citrulline Is More Efficient Than Arginine in Increasing Systemic Arginine Availability in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Assay Protocol for Evaluating 2-(Carbamoylamino)pentanoic acid as a Histone Deacetylase (HDAC) Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the regulation of gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[2][3] The aberrant activity of HDACs has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.[2][4]

Valproic acid (VPA), a widely used anticonvulsant and mood stabilizer, has been identified as an inhibitor of class I and IIa HDACs.[2][5][6] 2-(Carbamoylamino)pentanoic acid, as a structural analog of VPA, is a compound of interest for its potential HDAC inhibitory activity. This application note provides a detailed, field-proven protocol for conducting an in vitro colorimetric assay to determine the HDAC inhibitory potential of 2-(Carbamoylamino)pentanoic acid. The protocol is designed for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecule inhibitors.

Principle of the Assay

This colorimetric assay is designed to measure the activity of HDAC enzymes and the inhibitory effect of test compounds. The core principle relies on an ELISA-like format where an acetylated histone substrate is pre-coated onto the wells of a microplate.[1][7][8]

When active HDAC enzyme (from either a purified source or nuclear extract) is added to the wells, it deacetylates the histone substrate. The extent of deacetylation is then detected using a specific antibody that recognizes the remaining acetylated histones. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the primary antibody. Finally, a chromogenic HRP substrate is introduced, which develops a color that is inversely proportional to the HDAC activity.[1][9] In the presence of an effective HDAC inhibitor like 2-(Carbamoylamino)pentanoic acid, HDAC activity will be reduced, resulting in a higher amount of acetylated substrate and a stronger colorimetric signal.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. (Example) |

| 96-well strip plate pre-coated with acetylated histone substrate | EpigenTek | P-4008 |

| Purified Human HDAC1, active | BPS Bioscience | 50051 |

| 2-(Carbamoylamino)pentanoic acid | Synthesized/Sourced | N/A |

| Trichostatin A (TSA) (Positive Control Inhibitor) | Sigma-Aldrich | T8552 |

| Anti-Acetylated Histone H3 Antibody | Abcam | ab47915 |

| HRP-conjugated Goat Anti-Rabbit IgG | Bio-Rad | 1706515 |

| TMB Substrate Solution | Thermo Fisher Scientific | 34028 |

| Stop Solution (e.g., 1 M H₂SO₄) | Sigma-Aldrich | 339741 |

| HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) | In-house preparation | N/A |

| 10X Wash Buffer (e.g., PBS with 0.05% Tween-20) | In-house preparation | N/A |

| Dimethyl Sulfoxide (DMSO), anhydrous | Sigma-Aldrich | D2650 |

| Microplate reader capable of measuring absorbance at 450 nm | Molecular Devices | SpectraMax M5 |

| Multichannel pipettes and sterile, filtered pipette tips | Various | N/A |

| Deionized water | In-house | N/A |

Experimental Workflow & Protocols

Diagram of the Experimental Workflow

Caption: Workflow for the in vitro colorimetric HDAC inhibition assay.

Step-by-Step Protocol

1. Preparation of Reagents:

-

1X Wash Buffer: Dilute the 10X Wash Buffer with deionized water to make a 1X solution.

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of 2-(Carbamoylamino)pentanoic acid in DMSO. Scientist's Note: Ensure the compound is fully dissolved. Poor solubility is a common source of inconsistent results.[10]

-

Positive Control Stock Solution: Prepare a 1 mM stock solution of Trichostatin A (TSA) in DMSO.

-

HDAC Enzyme Working Solution: Dilute the purified HDAC1 enzyme in cold HDAC Assay Buffer to the desired concentration (e.g., 2-5 ng/µL). Expert Tip: The optimal enzyme concentration should be determined empirically to yield a robust signal with low background.

2. Assay Plate Setup:

-

Prepare serial dilutions of the 2-(Carbamoylamino)pentanoic acid stock solution in HDAC Assay Buffer. A common concentration range to test is from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5% to avoid solvent-induced toxicity or interference.

-

Prepare dilutions of the TSA positive control (e.g., 1 nM to 100 nM).

-

Set up the 96-well plate as follows, with each condition in at least duplicate:

-

Blank Wells: 100 µL HDAC Assay Buffer only (no enzyme).

-

No Inhibitor Control (Max Activity): 50 µL HDAC Assay Buffer + 50 µL HDAC Enzyme Working Solution.

-

Test Compound Wells: 50 µL of each 2-(Carbamoylamino)pentanoic acid dilution + 50 µL HDAC Enzyme Working Solution.

-

Positive Control Wells: 50 µL of each TSA dilution + 50 µL HDAC Enzyme Working Solution.

-

3. HDAC Reaction:

-

Add the enzyme and inhibitor solutions to the appropriate wells of the acetylated histone-coated plate.

-

Cover the plate and incubate at 37°C for 60-90 minutes.

4. Antibody Incubation and Detection:

-

Wash the plate three times with 200 µL of 1X Wash Buffer per well.

-

Dilute the Anti-Acetylated Histone H3 Antibody in 1X Wash Buffer according to the manufacturer's recommendation. Add 100 µL of the diluted primary antibody to each well.

-

Incubate at room temperature for 60 minutes.

-

Wash the plate three times with 200 µL of 1X Wash Buffer per well.

-

Dilute the HRP-conjugated secondary antibody in 1X Wash Buffer. Add 100 µL of the diluted secondary antibody to each well.

-

Incubate at room temperature for 30 minutes.

-

Wash the plate five times with 200 µL of 1X Wash Buffer per well.

5. Signal Development and Measurement:

-

Add 100 µL of TMB Substrate Solution to each well.

-

Incubate the plate at room temperature in the dark for 5-15 minutes, monitoring for color development.

-

Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis

1. Calculation of Percent Inhibition:

The percentage of HDAC inhibition for each concentration of 2-(Carbamoylamino)pentanoic acid is calculated using the following formula:

% Inhibition = 100 * [1 - (Absorbance_Sample - Absorbance_Blank) / (Absorbance_NoInhibitor - Absorbance_Blank)]

2. Determination of IC₅₀:

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11] To determine the IC₅₀ value for 2-(Carbamoylamino)pentanoic acid, plot the % Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis (four-parameter logistic curve fit) to determine the IC₅₀ value.[12]

| Parameter | Description |

| Top | The highest % Inhibition (should be close to 100%). |

| Bottom | The lowest % Inhibition (should be close to 0%). |

| LogIC₅₀ | The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom. |

| HillSlope | Describes the steepness of the curve. |

The IC₅₀ is the antilog of the LogIC₅₀ value.

HDAC Inhibition Signaling Pathway

Sources

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epigentek.com [epigentek.com]

- 8. epigentek.com [epigentek.com]

- 9. epigentek.com [epigentek.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. courses.edx.org [courses.edx.org]

- 12. IC50 Calculator | AAT Bioquest [aatbio.com]

Application Notes and Protocols: Investigating the Therapeutic Potential of 2-(Carbamoylamino)pentanoic Acid in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract